2,7-Dichloro-8-methylquinoline-3-carbaldehyde
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Overview
Description
2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde typically involves the chlorination of 8-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 3-position of the quinoline ring . The reaction conditions often include:
Solvent: Dimethylformamide (DMF)
Catalyst: Phosphorus oxychloride (POCl3)
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 2,7-Dichloro-8-methylquinoline-3-carboxylic acid.
Reduction: 2,7-Dichloro-8-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dichloro-8-methylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 8-Methylquinoline-3-carbaldehyde
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
2,7-Dichloro-8-methylquinoline-3-carbaldehyde is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
2,7-dichloro-8-methylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYWEFPNGJCTKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563030 |
Source
|
Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131923-69-8 |
Source
|
Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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